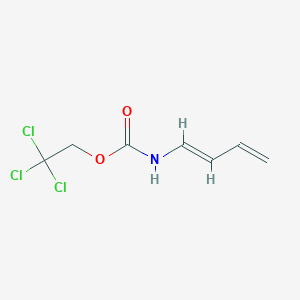
Ester 2,2,2-trichloroéthylique de l'acide trans-N-(1E)-1,3-butadiène-1-yl-carbamique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate, also known as TCEB, is a synthetic compound that is used in a variety of laboratory experiments. It has been studied for its potential to be used as a pesticide, a reagent, and a catalyst. TCEB has unique properties that make it desirable for research applications, and it has been used in a variety of scientific studies.
Applications De Recherche Scientifique
- Facteur clé: Le développement de catalyseurs efficaces a été crucial pour obtenir des conversions industriellement pertinentes du 1,3-butadiène .
- Applications:
Chimie industrielle et matériaux
Production de produits chimiques en vrac
Autres applications potentielles
Propriétés
IUPAC Name |
2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERUESRQTJURBD-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CNC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502080 |
Source


|
| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77627-82-8 |
Source


|
| Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate in organic synthesis?
A1: 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate is a valuable reagent in Diels-Alder reactions. [] This compound exhibits regio- and stereoselectivity, meaning it preferentially reacts at specific positions and in a specific orientation, leading to the controlled formation of desired products. [] This control is crucial for synthesizing complex molecules with defined stereochemistry, which is particularly important in fields like medicinal chemistry.
Q2: What are the key structural features of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate revealed by spectroscopic data?
A2: The provided spectroscopic data offers insights into the structure:
- IR (KBr): The peaks at 3350 cm−1, 1710 cm−1, and 1540 cm−1 indicate the presence of N-H stretching (from carbamate), C=O stretching (from carbamate), and C=C stretching (from diene), respectively. []
- 1H NMR (CDCl3): The multiplets between 7.0-4.8 ppm correspond to the protons on the diene system, highlighting its presence. The singlet at 4.68 ppm is characteristic of the CH2 group adjacent to the trichloromethyl group. []
- 13C NMR: The signals at 150.7 and 132.8 ppm confirm the presence of the two sp2 hybridized carbons in the carbamate group. The signals between 124.9 and 112.7 ppm correspond to the four carbons of the diene system. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

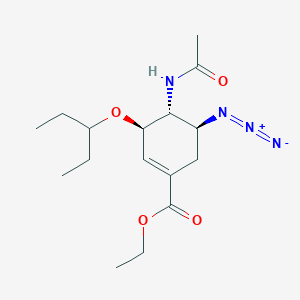



![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
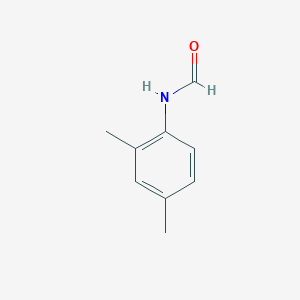
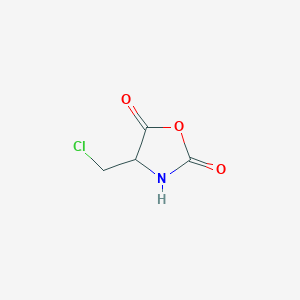

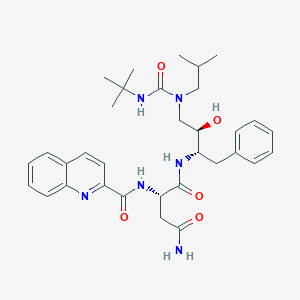
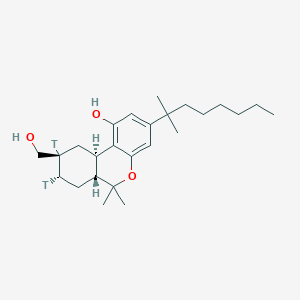
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

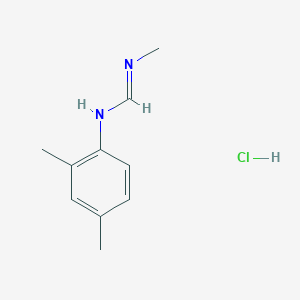
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)